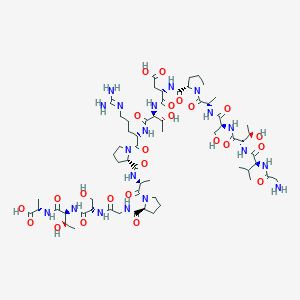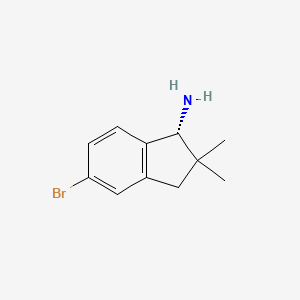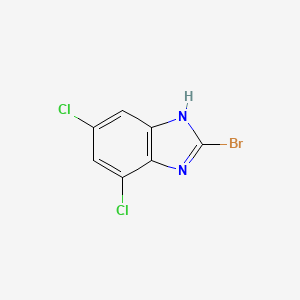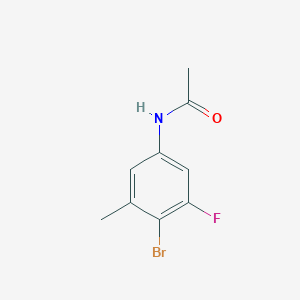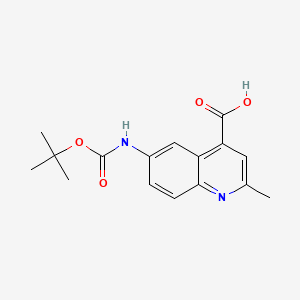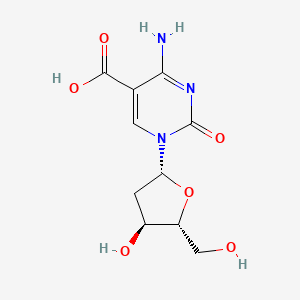![molecular formula C15H17BrF3NO2 B13905428 5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid is a complex organic compound that features a brominated spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the bromination of a suitable indene precursor, followed by cyclization with a piperidine derivative. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated spirocyclic compound.
Wissenschaftliche Forschungsanwendungen
5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The bromine atom and trifluoroacetic acid moiety may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromospiro[1,2-dihydroindene-3,5’-pyrrolidine]
- tert-Butyl 5-bromospiro[1,2-dihydroindene-3,4’-piperidine]-1’-carboxylate
Uniqueness
5-Bromospiro[1,2-dihydroindene-3,4’-piperidine];2,2,2-trifluoroacetic acid is unique due to its specific spirocyclic structure and the presence of both bromine and trifluoroacetic acid moieties. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H17BrF3NO2 |
|---|---|
Molekulargewicht |
380.20 g/mol |
IUPAC-Name |
5-bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H16BrN.C2HF3O2/c14-11-2-1-10-3-4-13(12(10)9-11)5-7-15-8-6-13;3-2(4,5)1(6)7/h1-2,9,15H,3-8H2;(H,6,7) |
InChI-Schlüssel |
CBSYVUGLCNESAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNCC2)C3=C1C=CC(=C3)Br.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


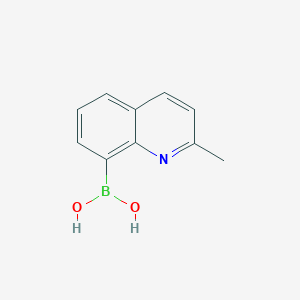
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
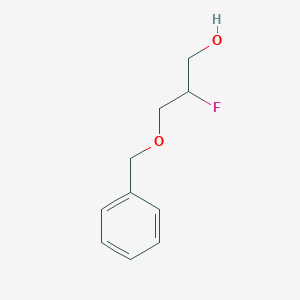
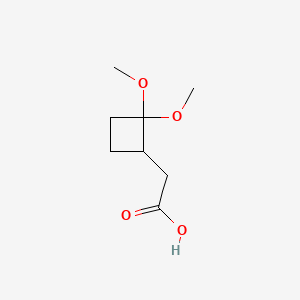
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
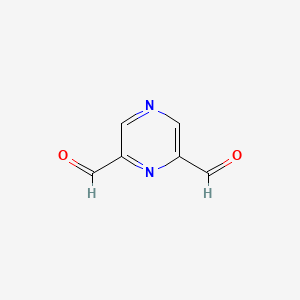
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)
